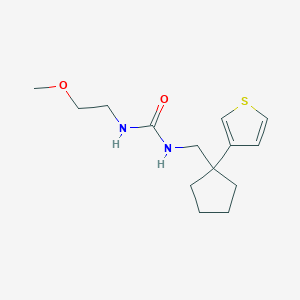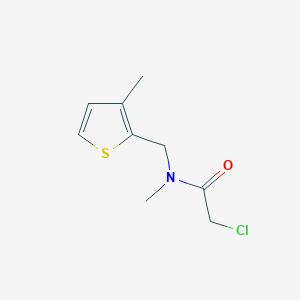
N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methoxy-substituted Phenylindoles and Tubulin Polymerization
Methoxy-substituted phenylindoles, structurally similar to N1-(2-methoxy-5-methylphenyl), have been studied for their role in inhibiting tubulin polymerization, a process significant in cancer research. The study by Gastpar, Goldbrunner, Marko, and von Angerer (1998) demonstrates that methoxy compounds can be more effective than their hydroxy counterparts in certain molecular systems, impacting cytostatic activity and microtubule assembly (Gastpar et al., 1998).
ABCB1 Inhibitors with Methoxyphenylethyl
Research by Colabufo, Berardi, Perrone, and others (2008) on ABCB1 inhibitors involved compounds with a methoxyphenylethyl component. These compounds showed potential in inhibiting ABCB1 activity, important for overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Orexin Receptors and Sleep Modulation
A 2009 study by Dugovic et al. explored compounds structurally related to tetrahydroquinoline derivatives. It focused on their role in orexin receptor antagonism and its impact on sleep, highlighting the importance of such compounds in neurological research (Dugovic et al., 2009).
Antitumor Agents with Quinolinone Derivatives
Chou, Tsai, Hsu, and others (2010) synthesized and evaluated quinolinone derivatives for their cytotoxic activity against tumor cell lines. These studies provide insight into how structural analogs of tetrahydroquinoline can be potent antitumor agents (Chou et al., 2010).
Tetrahydroisoquinolines and Blood Pressure
Research dating back to 1938 by Fassett and Hjort examined tetrahydroisoquinolines for their effects on blood pressure and smooth muscle. This early research underlines the longstanding interest in tetrahydroisoquinoline derivatives in physiological studies (Fassett & Hjort, 1938).
Cyclisation of Tetrahydroquinoline
Speckamp, Pandit, and Huisman (2010) investigated the cyclisation reactions of substituted tetrahydroquinoline, providing valuable insights into the chemical properties and reactions of compounds similar to N1-(2-methoxy-5-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (Speckamp et al., 2010).
Propriétés
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-17-6-11-21(12-7-17)35(32,33)29-14-4-5-19-9-10-20(16-23(19)29)27-25(30)26(31)28-22-15-18(2)8-13-24(22)34-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAXMOLELKXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-tert-butylethanediamide](/img/structure/B2424738.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)
![2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2424740.png)
![3-(4-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2424741.png)
![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2424743.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2424750.png)

![2-Cyclopropyl-5-((4-fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2424755.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424756.png)
![2-Chloro-N-methyl-N-[[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2424757.png)

